2-(Benzyloxy)cyclopentanone
Overview
Description
2-(Benzyloxy)cyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a benzyloxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)cyclopentanone typically involves the reaction of cyclopentanone with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where cyclopentanone and benzyl alcohol are reacted under controlled conditions. The use of heterogeneous catalysts can enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of benzyloxy-substituted carboxylic acids.
Reduction: Formation of benzyloxy-substituted alcohols.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
2-(Benzyloxy)cyclopentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)cyclopentanone involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. Pathways involved may include enzymatic transformations and receptor binding.
Comparison with Similar Compounds
Cyclopentanone: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.
Benzyl Alcohol: Contains the benzyloxy group but lacks the cyclopentanone ring, leading to different reactivity and applications.
2-(Methoxy)cyclopentanone: Similar structure but with a methoxy group instead of a benzyloxy group, resulting in different chemical properties.
Properties
IUPAC Name |
2-phenylmethoxycyclopentan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNUTNLIODWGDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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